

An In-depth Technical Guide to 3-(Cycloheptyloxy)azetidine: Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name: 3-(Cycloheptyloxy)azetidine

Cat. No.: B15270352

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic approaches for **3-(Cycloheptyloxy)azetidine**. Due to the limited availability of data for this specific molecule, this guide leverages information on analogous 3-substituted azetidine derivatives to present a thorough and scientifically grounded resource.

Chemical Structure and Stereochemistry

3-(Cycloheptyloxy)azetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group.

Core Structure

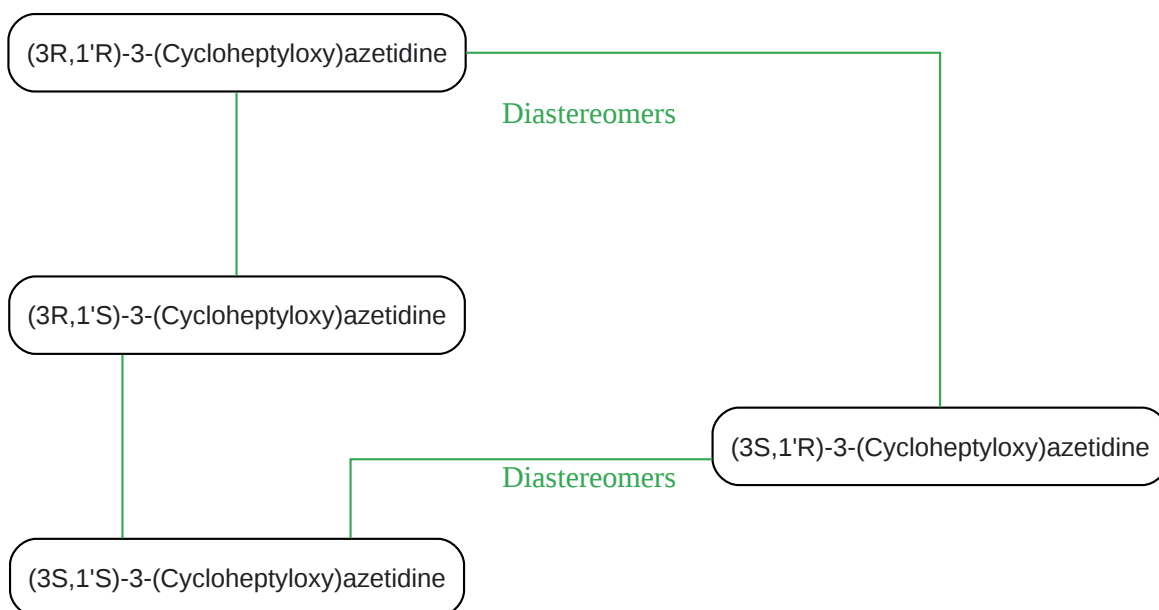
The foundational structure consists of an azetidine ring, a nitrogen-containing heterocycle known for its significant ring strain, which influences its chemical reactivity. This ring is connected via an ether linkage at its 3-position to a seven-membered cycloheptyl ring.

Stereochemistry

The primary point of stereochemical interest in **3-(Cycloheptyloxy)azetidine** arises from the potential chirality at two centers:

- C3 of the Azetidine Ring: The carbon atom of the azetidine ring bonded to the oxygen of the cycloheptyloxy group is a stereocenter.
- C1 of the Cycloheptyl Ring: The carbon atom of the cycloheptyl ring bonded to the ether oxygen is also a stereocenter.

The presence of these two stereocenters means that **3-(Cycloheptyloxy)azetidine** can exist as a mixture of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers are diastereomers of each other, with the (R,R) and (S,S) isomers being one enantiomeric pair, and the (R,S) and (S,R) isomers forming another.



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Stereoisomers of **3-(Cycloheptyloxy)azetidine**

Physicochemical Properties

Specific experimental data for **3-(Cycloheptyloxy)azetidine** is not readily available. However, based on structurally similar N-Boc protected 3-alkoxyazetidines, the following properties can be estimated. The N-Boc (tert-butoxycarbonyl) group is a common protecting group in the synthesis of such compounds.

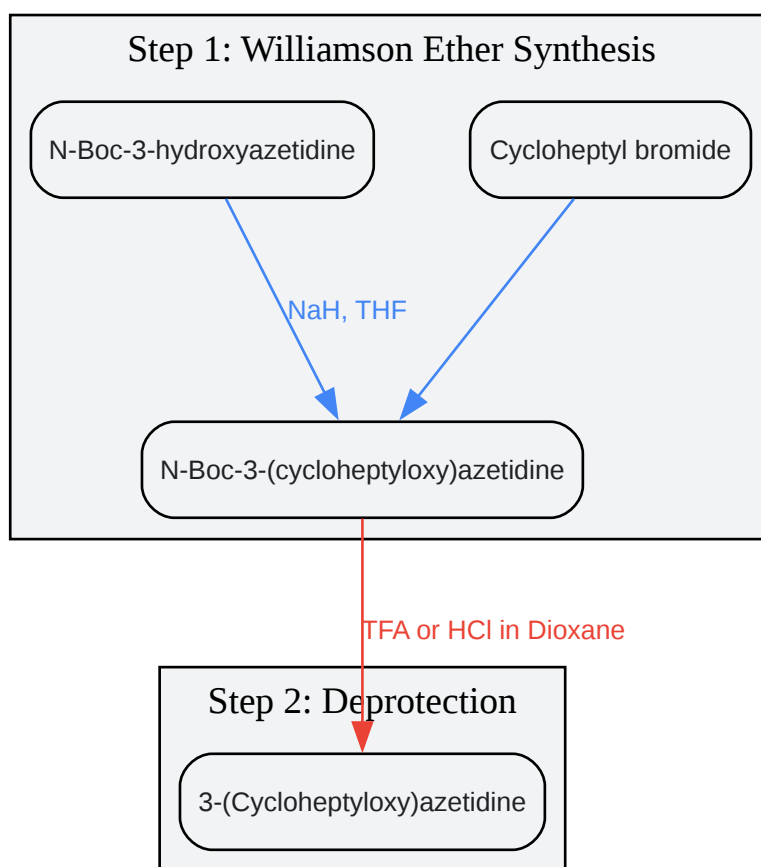
Property	Estimated Value (for N-Boc-3-(Cycloheptyloxy)azetidine)	Reference Compound(s)
Molecular Formula	C ₁₆ H ₂₉ NO ₃	-
Molecular Weight	283.41 g/mol	-
Topological Polar Surface Area (TPSA)	38.3 Å ²	N-Boc-azetidine-3-carboxylic acid
logP (Octanol-Water Partition Coefficient)	~2.5 - 3.5	General estimation for similar structures
Hydrogen Bond Donors	0 (N-Boc protected) / 1 (deprotected)	N-Boc-azetidine-3-carboxylic acid
Hydrogen Bond Acceptors	3	N-Boc-azetidine-3-carboxylic acid
Rotatable Bond Count	4	N-Boc-azetidine-3-carboxylic acid

Synthesis and Experimental Protocols

The synthesis of **3-(Cycloheptyloxy)azetidine** can be logically approached via a Williamson ether synthesis, a robust and widely used method for forming ethers. This would involve the reaction of a 3-hydroxyazetidine derivative with a cycloheptyl halide or sulfonate. A common strategy in azetidine chemistry is to use an N-protected starting material, such as N-Boc-3-hydroxyazetidine, to prevent side reactions involving the nitrogen atom.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:



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